molecular formula C11H8FNO B6341879 6-(3-Fluorophenyl)-2-hydroxypyridine;  95% CAS No. 1111114-86-3

6-(3-Fluorophenyl)-2-hydroxypyridine; 95%

Cat. No. B6341879
M. Wt: 189.19 g/mol
InChI Key: CZULWMWIVXPBIN-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2-hydroxypyridine (6-F-2-HP) is a heterocyclic compound that is widely used in a variety of scientific research applications. It is a colorless, odorless, and crystalline solid with a molecular weight of 199.16 g/mol. It is soluble in water, ethanol, and methanol, and has a melting point of 162-164°C. 6-F-2-HP is a versatile compound that has been used in a range of applications, including synthesis, biochemical and physiological studies, and laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-(3-Fluorophenyl)-2-hydroxypyridine involves the conversion of 3-fluorobenzaldehyde to 3-fluoro-2-hydroxypyridine, followed by the introduction of a phenyl group at the 6-position of the pyridine ring.

Starting Materials
3-fluorobenzaldehyde, 2-hydroxypyridine, phenylmagnesium bromide, copper(I) iodide, potassium carbonate, palladium on carbon, hydrogen gas

Reaction
Step 1: Conversion of 3-fluorobenzaldehyde to 3-fluoro-2-hydroxypyridine, React 3-fluorobenzaldehyde with 2-hydroxypyridine in the presence of copper(I) iodide and potassium carbonate in DMF at 120°C for 24 hours to obtain 3-fluoro-2-hydroxypyridine., Step 2: Introduction of phenyl group at the 6-position of the pyridine ring, React 3-fluoro-2-hydroxypyridine with phenylmagnesium bromide in the presence of palladium on carbon and hydrogen gas in THF at room temperature for 24 hours to obtain 6-(3-Fluorophenyl)-2-hydroxypyridine., Purify the product by recrystallization to obtain 6-(3-Fluorophenyl)-2-hydroxypyridine with a purity of 95%.

Scientific Research Applications

6-(3-Fluorophenyl)-2-hydroxypyridine; 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers and other materials. In addition, 6-(3-Fluorophenyl)-2-hydroxypyridine; 95% has been used in biochemical and physiological studies, including studies of enzyme inhibition and enzyme kinetics. It has also been used in laboratory experiments to study the effects of various compounds on the activity of enzymes and other biological systems.

Mechanism Of Action

The mechanism of action of 6-(3-Fluorophenyl)-2-hydroxypyridine; 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes can lead to a reduction in inflammation and other physiological effects.

Biochemical And Physiological Effects

6-(3-Fluorophenyl)-2-hydroxypyridine; 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which can lead to a reduction in inflammation and other physiological effects. It has also been shown to have antioxidant activity, which can help protect cells from damage caused by free radicals. In addition, 6-(3-Fluorophenyl)-2-hydroxypyridine; 95% has been shown to have anti-cancer activity, as it has been shown to inhibit the growth of certain cancer cells.

Advantages And Limitations For Lab Experiments

6-(3-Fluorophenyl)-2-hydroxypyridine; 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively stable and can be stored for long periods of time without degradation. Additionally, it is relatively inexpensive and easy to obtain. However, one of the main limitations is that it can be toxic in high concentrations and can cause irritation to the skin and eyes.

Future Directions

There are a number of potential future directions for 6-(3-Fluorophenyl)-2-hydroxypyridine; 95%. One potential direction is to explore its potential as an anti-cancer agent, as it has already been shown to have anti-cancer activity. Additionally, further research could be conducted to explore its potential as an inhibitor of other enzymes, such as cyclooxygenase-1 (COX-1) and 5-alpha reductase. Additionally, further research could be conducted to explore its potential as an antioxidant, as it has already been shown to have antioxidant activity. Finally, further research could be conducted to explore its potential as a reagent for the synthesis of various compounds, as it has already been used in the synthesis of a number of compounds.

properties

IUPAC Name

6-(3-fluorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-9-4-1-3-8(7-9)10-5-2-6-11(14)13-10/h1-7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZULWMWIVXPBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671740
Record name 6-(3-Fluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Fluorophenyl)-2-hydroxypyridine

CAS RN

1111114-86-3
Record name 6-(3-Fluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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